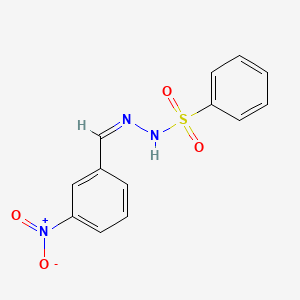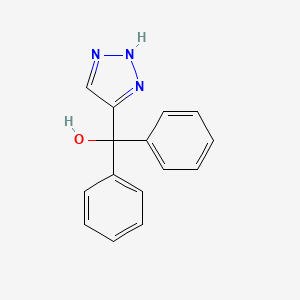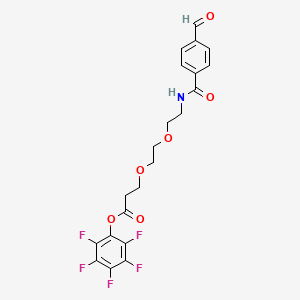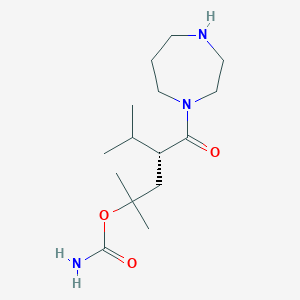
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose is a chemical compound with the molecular formula C14H19N3O9 It is a derivative of D-mannopyranose, where the hydroxyl groups at positions 1, 3, 4, and 6 are acetylated, and the hydroxyl group at position 2 is replaced by an azido group
准备方法
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose typically involves the acetylation of D-mannopyranose followed by the introduction of the azido group. One common method involves the use of 1,3,4,6-tetra-O-acetyl-2-N-benzyl-2-deoxy-D-glucopyranose as a starting material. The benzyl group is removed, and the resulting compound is treated with azide reagents to introduce the azido group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and may include additional purification steps to ensure high purity and yield.
化学反应分析
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Glycosylation: The compound can be used in glycosylation reactions to form glycosidic bonds with other molecules.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.
Biology: The compound is used in the study of glycosylation processes and the development of glycosylated biomolecules.
Industry: The compound is used in the production of various chemical products and materials.
作用机制
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose involves its ability to participate in glycosylation reactions. The azido group can be converted to an amine, which can then form glycosidic bonds with other molecules. This property makes it useful in the synthesis of glycosylated compounds and the study of glycosylation processes.
相似化合物的比较
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose is similar to other azido sugars, such as 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose. its unique structure, with the azido group at position 2 and acetyl groups at positions 1, 3, 4, and 6, gives it distinct chemical properties and reactivity. Similar compounds include:
- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose
- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose
These compounds share similar preparation methods and chemical reactivity but differ in their specific structural features and applications.
属性
分子式 |
C14H19N3O9 |
|---|---|
分子量 |
373.32 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14?/m1/s1 |
InChI 键 |
QKGHBQJLEHAMKJ-DYPLGBCKSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B11830587.png)
![{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11830590.png)
![methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate](/img/structure/B11830592.png)

![tert-butyl N-(1-{[1-({4-[(diaminomethylidene)amino]-1-[(5-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl}carbamoyl)-2-hydroxyethyl]carbamoyl}-2-phenylethyl)carbamate](/img/structure/B11830605.png)
![tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11830613.png)








